6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol
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Overview
Description
6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivative. This is followed by the formation of the oxadiazolopyrazine core through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The oxadiazolopyrazine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the oxadiazolopyrazine core can produce various reduced derivatives .
Scientific Research Applications
6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and anticancer properties.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics and photonics. It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound’s ability to modulate biological pathways makes it a valuable tool for studying cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function. In cancer research, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating pro-apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol: This compound shares the oxadiazolopyrazine core but differs in its substituents, leading to different biological activities.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound features a similar methoxynaphthalene moiety but has a different core structure, resulting in distinct chemical and biological properties.
Uniqueness
6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is unique due to its combination of a methoxynaphthalene moiety with an oxadiazolopyrazine core. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H10N4O3 |
---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
6-(6-methoxynaphthalen-2-yl)-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C15H10N4O3/c1-21-11-5-4-8-6-10(3-2-9(8)7-11)12-15(20)17-14-13(16-12)18-22-19-14/h2-7H,1H3,(H,17,19,20) |
InChI Key |
QRXNTVUSLHYHCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=NON=C4NC3=O |
Origin of Product |
United States |
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